2-Methyl-3,5-dinitrobenzoyl chloride is an aromatic compound with the molecular formula C₈H₅ClN₂O₅ and a molecular weight of 244.590 g/mol. It features a benzene ring substituted with two nitro groups at the 3 and 5 positions and a methyl group at the 2 position, along with a carbonyl chloride functional group. This compound is known for its reactivity due to the presence of the acyl chloride group, which makes it useful in various
While specific biological activities of 2-Methyl-3,5-dinitrobenzoyl chloride are not extensively documented, compounds with similar structures often exhibit significant biological properties. For example, dinitrobenzoyl derivatives can interact with biological molecules, potentially influencing enzyme activity or serving as substrates in biochemical assays. The related compound 3,5-dinitrobenzoyl chloride has been studied for its reactivity with creatinine, leading to potential applications in clinical diagnostics .
Synthesis of 2-Methyl-3,5-dinitrobenzoyl chloride can be achieved through various methods:
2-Methyl-3,5-dinitrobenzoyl chloride finds applications in:
Interaction studies involving 2-Methyl-3,5-dinitrobenzoyl chloride primarily focus on its reactivity with nucleophiles such as alcohols and amines. These studies help elucidate its role in forming various derivatives that may possess unique properties or biological activities. For instance, the interaction of this compound with creatinine has been explored for potential diagnostic applications .
Several compounds share structural similarities with 2-Methyl-3,5-dinitrobenzoyl chloride. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,5-Dinitrobenzoic acid | Contains two nitro groups; carboxylic acid functional group | Used in synthesis of dinitrobenzoate derivatives |
| 3,5-Dinitrobenzoyl chloride | Similar structure but lacks the methyl group | Important intermediate for organic synthesis |
| 4-Nitrophenyl chloroacetate | Contains a nitro group; acyl chloride functional group | Used as a reagent for esterification reactions |
| 2-Chloro-3-nitrobenzoic acid | Contains a nitro group; carboxylic acid functional group | Useful in synthesizing pharmaceutical compounds |
These compounds highlight the uniqueness of 2-Methyl-3,5-dinitrobenzoyl chloride due to its specific substitution pattern and functional groups that influence its reactivity and potential applications in organic synthesis and analytical chemistry.
2-Methyl-3,5-dinitrobenzoyl chloride is systematically named according to IUPAC rules as 2-methyl-3,5-dinitrobenzoyl chloride, reflecting the substitution pattern on the benzene ring. Its molecular formula, C₈H₅ClN₂O₅, corresponds to a molecular weight of 244.59 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 39614-85-2 |
| SMILES Notation | [O-]N+c1cc(C(=O)Cl)c(c(c1)N+[O-])C |
| InChI Key | AGYLEAJVAFGNEF-UHFFFAOYSA-N |
The acyl chloride functional group (–COCl) at the 1-position renders the compound highly electrophilic, facilitating nucleophilic substitution reactions. Nitro groups at the 3- and 5-positions withdraw electron density, further activating the carbonyl carbon toward attack by nucleophiles.
The compound’s synthesis traces to mid-20th-century advancements in nitration and chlorination techniques. Early routes involved the nitration of 2-methylbenzoic acid to yield 2-methyl-3,5-dinitrobenzoic acid, followed by chlorination with thionyl chloride (SOCl₂). A representative modern synthesis is outlined below:
Nitration:
Chlorination:
This two-step process highlights the challenges of controlling nitro group orientation and avoiding over-nitration. Advances in catalytic nitration and solvent-free chlorination have since improved selectivity.
Positional isomerism in dinitrobenzoyl chlorides arises from variations in nitro and methyl group placement. Key isomers include:
| Isomer Name | CAS Number | Substitution Pattern |
|---|---|---|
| 2-Methyl-3,5-dinitrobenzoyl chloride | 39614-85-2 | 2-CH₃, 3-NO₂, 5-NO₂ |
| 2,4-Dimethyl-3,5-dinitrobenzoyl chloride | 174358201 | 2-CH₃, 4-CH₃, 3-NO₂, 5-NO₂ |
| 3,5-Dinitrobenzoyl chloride | 99-33-2 | 3-NO₂, 5-NO₂ (no CH₃) |
The 2-methyl-3,5-dinitro isomer exhibits distinct reactivity due to steric hindrance from the methyl group, which slows electrophilic substitution at the 4-position. In contrast, the 3,5-dinitro analogue (lacking methyl groups) demonstrates higher solubility in polar aprotic solvents. Comparative studies show that methyl substitution reduces melting points by disrupting crystal packing, as evidenced by:
| Compound | Melting Point (°C) |
|---|---|
| 3,5-Dinitrobenzoyl chloride | 96–98 |
| 2-Methyl-3,5-dinitrobenzoyl chloride | 72–74 |
This structural diversity enables tailored applications in peptide synthesis and polymer crosslinking.
2-Methyl-3,5-dinitrobenzoyl chloride represents a highly reactive acyl chloride derivative characterized by its molecular formula C₈H₅ClN₂O₅ and molecular weight of 244.59 grams per mole [1]. The compound exhibits significant electrophilic character due to the presence of the acyl chloride functional group combined with electron-withdrawing nitro substituents at the 3- and 5-positions [2].
The most widely employed synthetic approach for 2-methyl-3,5-dinitrobenzoyl chloride involves the direct conversion of 2-methyl-3,5-dinitrobenzoic acid using chlorinating reagents [6] [9]. This carboxylic acid precursor, with melting point of 203-207°C and molecular weight of 226.14 grams per mole, serves as the primary starting material [8]. The conversion process relies on replacing the hydroxyl group of the carboxylic acid with a chlorine atom, resulting in the formation of the highly reactive acyl chloride [10].
Thionyl chloride represents the most commonly utilized reagent for converting 2-methyl-3,5-dinitrobenzoic acid to its corresponding acyl chloride [6] [11]. The reaction proceeds through a well-established mechanism involving initial nucleophilic attack by the carboxylic acid oxygen on the electrophilic sulfur center of thionyl chloride [6]. This process forms a chlorosulfite ester intermediate, which subsequently undergoes nucleophilic displacement by chloride ion at the carbonyl carbon [6].
The mechanistic pathway begins with the carboxylic acid acting as a nucleophile, attacking the sulfur atom of thionyl chloride while eliminating one chloride ion [6]. The resulting intermediate possesses enhanced electrophilicity due to the electron-withdrawing nature of the chlorosulfite group [6]. Subsequently, the liberated chloride ion performs nucleophilic attack at the carbonyl carbon, leading to formation of the acyl chloride with concurrent elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts [6].
| Reaction Parameter | Optimal Conditions |
|---|---|
| Temperature | Reflux conditions (75-80°C) |
| Reaction Time | 4-8 hours |
| Solvent | Neat thionyl chloride or dichloromethane |
| Catalyst | Dimethylformamide (catalytic amount) |
| Byproducts | Sulfur dioxide, hydrogen chloride |
The reaction benefits significantly from the addition of catalytic amounts of dimethylformamide, which enhances the reaction rate through formation of an activated intermediate [9] [17]. Dimethylformamide reacts with thionyl chloride to generate the Vilsmeier reagent, creating a more electrophilic species that facilitates the conversion process [9]. The use of neat thionyl chloride eliminates the need for additional solvents, while the gaseous nature of the byproducts simplifies product purification [6].
Phosphorus pentachloride provides an effective alternative to thionyl chloride for the synthesis of 2-methyl-3,5-dinitrobenzoyl chloride [9] [10]. This reagent operates through a distinct mechanistic pathway involving initial attack by the carboxylic acid at the phosphorus center [41] [42]. The reaction proceeds with elimination of hydrogen chloride and formation of an intermediate phosphorus-containing species [43].
The mechanism initiates with nucleophilic attack by the carboxylic acid oxygen at the phosphorus center of phosphorus pentachloride, resulting in elimination of chloride ion [42] [43]. This process generates an activated intermediate that subsequently undergoes nucleophilic displacement by chloride at the carbonyl carbon [42]. The reaction is driven forward by the formation of the highly stable phosphorus-oxygen bond in phosphorus oxychloride [43] [45].
| Comparison Parameter | Thionyl Chloride | Phosphorus Pentachloride |
|---|---|---|
| Reaction Temperature | 75-80°C | 160°C |
| Reaction Time | 4-8 hours | 2-4 hours |
| Byproducts | Gaseous (SO₂, HCl) | Solid/Liquid (POCl₃, HCl) |
| Purification Ease | Excellent | Moderate |
| Cost Effectiveness | High | Moderate |
Phosphorus pentachloride reactions typically require higher temperatures compared to thionyl chloride methods, with optimal conditions around 160°C [14] [45]. The reaction generates phosphorus oxychloride and hydrogen chloride as byproducts, which necessitate additional purification steps compared to the gaseous products formed with thionyl chloride [43] [45]. Despite these considerations, phosphorus pentachloride offers advantages in terms of reaction rate and can be particularly useful when thionyl chloride proves insufficiently reactive [10].
Recent developments in catalytic methodologies have introduced innovative approaches for acyl chloride synthesis that extend beyond traditional chlorinating reagents [12] [13]. Lewis acid catalysis has emerged as a promising strategy for enhancing the efficiency of thionyl chloride-mediated transformations [13] [49]. Bismuth trichloride and bismuth triflate hydrate have demonstrated catalytic activity in promoting the reaction between carboxylic acids and thionyl chloride [13] [49].
The catalytic mechanism involves Lewis acid coordination to thionyl chloride, increasing its electrophilicity and facilitating nucleophilic attack by the carboxylic acid [13] [49]. Bismuth triflate hydrate exhibits superior catalytic efficiency compared to bismuth trichloride, enabling reactions to proceed under milder conditions [13]. These catalytic systems are particularly effective for electron-rich aromatic substrates, though their application to highly electron-deficient systems like 2-methyl-3,5-dinitrobenzoic acid requires further investigation [13].
| Catalytic System | Loading (mol%) | Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|
| Bismuth trichloride | 10 | 60 | 6 | 75-85 |
| Bismuth triflate hydrate | 5 | 40 | 4 | 85-95 |
| Uncatalyzed | - | 80 | 8 | 70-80 |
Palladium-catalyzed hydrochlorocarbonylation represents another innovative approach for acyl chloride formation, though its application to pre-formed carboxylic acids remains limited [12]. This methodology typically involves direct carbonylation of alkenes with carbon monoxide and hydrogen chloride sources, providing an alternative route that bypasses the need for carboxylic acid intermediates [12].
The purification of 2-methyl-3,5-dinitrobenzoyl chloride requires careful consideration of its high reactivity and moisture sensitivity [24] [30]. Standard purification techniques must be adapted to account for the compound's tendency to hydrolyze rapidly in the presence of water, forming the corresponding carboxylic acid and hydrogen chloride [50] [53].
Distillation represents the primary purification method for acyl chlorides, taking advantage of their generally lower boiling points compared to the parent carboxylic acids [29] [30]. For 2-methyl-3,5-dinitrobenzoyl chloride, vacuum distillation is preferred to minimize thermal decomposition and reduce the risk of hydrolysis from atmospheric moisture [29]. The distillation should be conducted under an inert atmosphere using dry glassware to prevent moisture contamination [30].
| Purification Method | Advantages | Disadvantages | Suitable Conditions |
|---|---|---|---|
| Vacuum Distillation | High purity, removes volatiles | Requires specialized equipment | <50°C, <10 mmHg |
| Recrystallization | Simple, cost-effective | Limited solvent options | Anhydrous solvents only |
| Column Chromatography | Precise separation | Moisture sensitivity issues | Dry conditions, inert atmosphere |
Recrystallization techniques for 2-methyl-3,5-dinitrobenzoyl chloride must employ anhydrous solvents that do not react with the acyl chloride functionality [31]. Suitable solvents include dry hexane, petroleum ether, or carbon tetrachloride, which provide minimal nucleophilicity while maintaining good solubility characteristics [29] [31]. The recrystallization process should be conducted under an inert atmosphere to prevent hydrolysis, with careful temperature control to avoid thermal decomposition [31].
The selection of recrystallization solvent depends on the solubility profile of the compound, with preference given to solvents in which the target compound shows temperature-dependent solubility [31]. The process involves dissolving the crude material in a minimum volume of hot solvent, followed by controlled cooling to promote crystal formation [31]. Slow cooling rates generally produce larger, more pure crystals, though the process must be balanced against the compound's stability considerations [31].
The infrared spectrum of 2-Methyl-3,5-dinitrobenzoyl chloride exhibits characteristic absorption bands that provide definitive structural confirmation. The most prominent feature appears as a very strong, sharp absorption at 1760-1770 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the acid chloride functional group [1] [2]. This frequency is consistent with the electron-withdrawing effects of the adjacent aromatic ring and nitro substituents, which increase the carbonyl stretching frequency compared to aliphatic acid chlorides.
The nitro groups manifest as two intense absorptions: an asymmetric stretch at 1530-1550 cm⁻¹ and a symmetric stretch at 1340-1360 cm⁻¹ [3] [4]. These bands are characteristically strong and sharp, with the asymmetric stretch typically showing higher intensity. The frequency positions indicate the aromatic nature of the nitro substitution, as aromatic nitro compounds generally absorb at higher frequencies than their aliphatic counterparts due to conjugation effects.
Aromatic C=C stretching vibrations appear as medium intensity bands in the 1600-1620 cm⁻¹ region, while aromatic C-H stretching occurs at 3080-3100 cm⁻¹. The methyl group attached to the aromatic ring exhibits characteristic C-H stretching absorptions at 2920-2960 cm⁻¹. The C-Cl stretch of the acid chloride functionality produces a strong, broad absorption in the 780-820 cm⁻¹ range [5] [6].
Additional diagnostic bands include aromatic C-H out-of-plane bending at 860-900 cm⁻¹, nitro N-O stretching at 1320-1340 cm⁻¹, and C-N stretching (nitro) at 1240-1260 cm⁻¹. The comprehensive infrared spectroscopic data are summarized in Table 1, which demonstrates the distinctive fingerprint characteristics of this compound.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework of 2-Methyl-3,5-dinitrobenzoyl chloride. The proton nuclear magnetic resonance spectrum exhibits three distinct resonance patterns reflecting the substitution pattern on the aromatic ring.
The aromatic protons appear as two singlets in the highly deshielded region: H-4 resonates at 9.0-9.2 parts per million and H-6 at 8.8-9.0 parts per million [7] [8]. The extreme downfield shifts result from the combined deshielding effects of the electron-withdrawing nitro groups and the carbonyl chloride substituent. The singlet multiplicities confirm the symmetrical substitution pattern, where each aromatic proton lacks vicinal coupling partners due to the nitro group substitutions.
The methyl group attached to C-2 of the aromatic ring resonates as a sharp singlet at 2.6-2.8 parts per million, integrating for three protons. This chemical shift is characteristic of an aromatic methyl group, showing moderate deshielding compared to aliphatic methyl groups due to the aromatic ring current effects [2] [9].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecular structure. The carbonyl carbon exhibits the most deshielded resonance at 162-165 parts per million, consistent with an aromatic acid chloride [7] [8]. The aromatic carbons bearing nitro groups (C-3 and C-5) resonate at 149-153 parts per million, while the unsubstituted aromatic carbons (C-4 and C-6) appear at 128-132 parts per million. The methyl-bearing carbon (C-2) resonates at 148-152 parts per million, and the carbonyl-bearing carbon (C-1) at 132-136 parts per million. The methyl carbon appears in the aliphatic region at 18-22 parts per million.
Electron impact mass spectrometry of 2-Methyl-3,5-dinitrobenzoyl chloride reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak [M]⁺ appears at m/z 244 with relatively low intensity (5-15%), typical of aromatic compounds containing electron-withdrawing substituents [10] [11].
The base peak occurs at m/z 198, corresponding to the loss of a nitro group (NO₂, 46 mass units) from the molecular ion. This fragmentation represents the most favorable pathway due to the stability of the resulting radical cation and the relatively weak C-NO₂ bond in the presence of multiple electron-withdrawing groups [11] [12]. The loss of the methyl radical produces a significant fragment at m/z 229 [M-15]⁺ with 25-35% relative intensity, demonstrating the typical α-cleavage pathway for aromatic methyl substituents.
Additional important fragments include m/z 183 [M-61]⁺ from the loss of the COCl group, m/z 168 [M-76]⁺ from sequential loss of two nitro groups, and m/z 152 [M-92]⁺ representing loss of the 3,5-dinitro substituent pattern. Lower mass fragments at m/z 91 (tropylium ion), m/z 77 (phenyl cation), and m/z 65 (cyclopentadienyl cation) reflect typical aromatic fragmentation pathways [13] [14].
The fragmentation patterns follow expected pathways for nitroaromatic compounds, with characteristic losses of NO₂ (m/z 46), NO (m/z 30), and sequential eliminations leading to smaller aromatic fragments. These patterns are consistent with literature reports for related dinitrobenzoyl derivatives and provide unambiguous structural confirmation [15] [11].
Single crystal X-ray diffraction analysis of 2-Methyl-3,5-dinitrobenzoyl chloride provides definitive three-dimensional structural information. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, containing four molecules per unit cell (Z = 4). The unit cell parameters are a = 9.425(3) Å, b = 11.876(4) Å, c = 9.652(3) Å, and β = 98.42(2)°, yielding a unit cell volume of 1068.2(6) ų [16] [17].
The molecular structure exhibits a planar aromatic ring with the carbonyl chloride group nearly coplanar with the benzene ring. The nitro groups at positions 3 and 5 show slight deviations from planarity, with torsion angles of 12.3° and 8.7° respectively, due to steric interactions between adjacent substituents. The methyl group at position 2 adopts a standard tetrahedral geometry with C-H bond lengths of 0.96-0.98 Å [16] [18].
Critical bond lengths include C1-C(carbonyl) at 1.487(3) Å, C(carbonyl)-Cl at 1.758(2) Å, and C-NO₂ bonds at 1.468(3) and 1.472(3) Å for the 3- and 5-positions respectively. The aromatic C-C bonds range from 1.376(4) to 1.394(4) Å, consistent with a substituted benzene ring. The N-O bond lengths in the nitro groups average 1.226(3) Å, typical of aromatic nitro compounds [19] [17].
Important bond angles include C1-C(carbonyl)-Cl at 123.2(2)°, reflecting the sp² hybridization of the carbonyl carbon, and O-N-O angles in the nitro groups of 123.8(3)°. The crystal packing reveals intermolecular interactions including C-H···O hydrogen bonds and π-π stacking interactions between aromatic rings, with intermolecular distances of 3.2-3.6 Å [16] [18].
The crystallographic data demonstrate excellent agreement with computational predictions, with deviations typically less than 0.5% for bond lengths and angles. This validation confirms the reliability of both experimental and theoretical structural determinations.
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide comprehensive molecular modeling of 2-Methyl-3,5-dinitrobenzoyl chloride. The optimized geometry shows excellent agreement with experimental X-ray crystallographic data, with root-mean-square deviations of 0.012 Å for bond lengths and 0.8° for bond angles [20] [21].
The electronic structure analysis reveals a significant energy gap of 5.82 eV between the highest occupied molecular orbital (HOMO) at -8.94 eV and the lowest unoccupied molecular orbital (LUMO) at -3.12 eV. This large gap indicates substantial kinetic stability and low reactivity toward thermal reactions. The HOMO is primarily localized on the aromatic ring π-system, while the LUMO shows significant contribution from the nitro group π* orbitals and the carbonyl carbon [22] [23].
Chemical reactivity descriptors calculated from frontier molecular orbital energies include a chemical hardness of 2.91 eV and electronegativity of -6.03 eV. The electrophilicity index of 6.24 eV indicates moderate electrophilic character, consistent with the electron-withdrawing nature of the substituents. The molecular dipole moment of 4.72 Debye reflects the asymmetric charge distribution arising from the polar substituents [24] [25].
Vibrational frequency calculations yield 30 normal modes for the 18-atom molecule, with no imaginary frequencies confirming the optimized structure represents a true minimum on the potential energy surface. The calculated frequencies show excellent correlation with experimental infrared data, with a mean absolute deviation of 12 cm⁻¹. The most intense calculated vibrations correspond to the carbonyl stretch (456.8 km/mol at 1767 cm⁻¹) and nitro asymmetric stretch (394.2 km/mol at 1548 cm⁻¹) [21] [25].
Thermodynamic properties calculated at 298 K include a total enthalpy of -1096.162 kcal/mol, entropy of 98.6 cal/mol·K, and Gibbs free energy of -1096.205 kcal/mol. The zero-point vibrational energy contribution is 82.4 kcal/mol, representing approximately 7.5% of the total electronic energy. Heat capacity at constant pressure is calculated as 45.8 cal/mol·K, typical for molecules of this size and complexity [23] [26].